molecular formula C11H12ClNO2S2 B1441483 2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride CAS No. 91170-94-4

2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride

Cat. No.: B1441483
CAS No.: 91170-94-4
M. Wt: 289.8 g/mol
InChI Key: QGHLTLJQSWFYPT-UHFFFAOYSA-N
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Description

2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride is a chemical compound with the molecular formula C11H12ClNO2S2 and a molecular weight of 289.81 g/mol . It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a benzothiazole ring substituted with a tert-butyl group and a sulfonyl chloride group, making it a versatile reagent in organic synthesis.

Preparation Methods

The synthesis of 2-tert-butyl-1,3-benzothiazole-6-sulfonyl chloride typically involves the reaction of 2-tert-butyl-1,3-benzothiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{2-tert-butyl-1,3-benzothiazole} + \text{ClSO}_3\text{H} \rightarrow \text{this compound} + \text{HCl} ]

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The reaction is typically conducted at low temperatures to prevent decomposition and side reactions .

Chemical Reactions Analysis

2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases like triethylamine, solvents such as dichloromethane, and catalysts like palladium complexes. Major products formed from these reactions depend on the specific nucleophile or coupling partner used .

Scientific Research Applications

2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-tert-butyl-1,3-benzothiazole-6-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound can modify amino acid residues in proteins, leading to changes in protein function and activity .

Comparison with Similar Compounds

Similar compounds to 2-tert-butyl-1,3-benzothiazole-6-sulfonyl chloride include other benzothiazole derivatives with different substituents on the benzothiazole ring. Some examples are:

The uniqueness of this compound lies in its combination of steric hindrance from the tert-butyl group and the reactivity of the sulfonyl chloride group, making it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

2-tert-butyl-1,3-benzothiazole-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2S2/c1-11(2,3)10-13-8-5-4-7(17(12,14)15)6-9(8)16-10/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHLTLJQSWFYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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